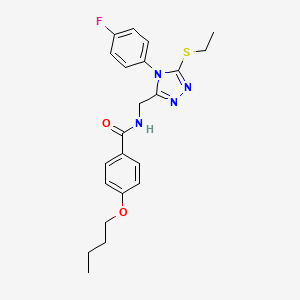

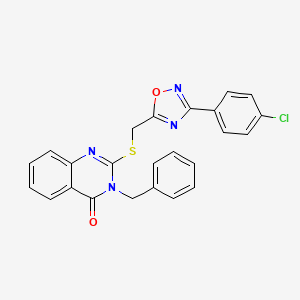

3-(2,6-Difluorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

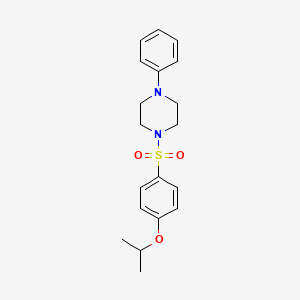

3-(2,6-Difluorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is a synthetic compound that has gained significant attention in recent years due to its potential as a therapeutic agent. This compound is commonly referred to as DFTU and belongs to a class of compounds known as urea derivatives. DFTU has been shown to exhibit antitumor, antifungal, and antiviral properties, making it a promising candidate for further investigation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Chemical Synthesis and Rearrangements : Furan and thiophene derivatives, including those structurally related to 3-(2,6-Difluorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea, have been utilized in innovative synthetic routes. For instance, furan-2-yl(phenyl)methanol derivatives have demonstrated smooth aza-Piancatelli rearrangements, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives in the presence of catalysts like In(OTf)3, showcasing their utility in creating complex heterocyclic structures with high selectivity and yield (B. Reddy et al., 2012).

- Radical Chemistry and Redox Activities : Studies on furan and thiophene diarylmethenes have revealed their potential as redox-active ligands, demonstrating the feasibility of facile one-electron oxidation processes. This characteristic paves the way for their application in developing stoichiometric and catalytic redox reactions, indicating their role in enhancing the redox activity of metal centers through selective meso-deprotonations (M. Curcio et al., 2018).

Biological and Medicinal Applications

- Antipathogenic Properties : New thiourea derivatives, including structures related to the target compound, have exhibited significant antipathogenic activity. Specifically, acylthioureas have shown promising interactions with bacterial cells, demonstrating potential as novel anti-microbial agents with specific efficacy against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the compound's relevance in developing antibiofilm properties, crucial for addressing antibiotic resistance (Carmen Limban et al., 2011).

- Cytotoxicity and DNA-Topoisomerase Inhibition : Asymmetric ureas and thioureas derived from 2-aminoheterocyclic compounds have demonstrated cytotoxic effects against cancer cell lines, including Ehrlich carcinoma and K562 human leukemia cells. These compounds have also inhibited DNA topoisomerases I and II-alpha, indicating their potential as anti-cancer agents. This area of research suggests the compound's structural analogs might possess similar bioactivities, making them valuable in cancer research (A. Esteves-Souza et al., 2006).

Eigenschaften

IUPAC Name |

3-(2,6-difluorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2O2S/c18-14-4-1-5-15(19)16(14)20-17(22)21(9-12-6-7-23-11-12)10-13-3-2-8-24-13/h1-8,11H,9-10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCNCYXDRAGLPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)N(CC2=COC=C2)CC3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Difluoro-5-oxa-2-aza-spiro[3.4]octane hcl](/img/structure/B2868780.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one](/img/structure/B2868785.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone]](/img/structure/B2868787.png)

![methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate](/img/structure/B2868792.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,2-diphenylacetamide](/img/structure/B2868795.png)

![2-[1-(2-Methylbutyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2868799.png)